4-Bromoquinolin-7-ol

Medicinal Chemistry Synthetic Methodology SNAr Reactivity

Researchers designing kinase inhibitors face synthetic bottlenecks with monofunctional quinoline analogs lacking orthogonal derivatization handles. 4-Bromoquinolin-7-ol (CAS 181950-60-7) resolves this via its C4-Br electrophilic handle and C7-OH hydrogen-bonding motif. • Sequential Suzuki-Miyaura coupling at C4 followed by O-functionalization at C7 without protecting group interference • Hinge-binding kinase scaffold with validated ATP-pocket occupancy vectors • ≥95% purity with full analytical documentation for GLP-compliant research & patent filings • Ships ambient from global stock points

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 181950-60-7
Cat. No. B070503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinolin-7-ol
CAS181950-60-7
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=CC1=O)Br
InChIInChI=1S/C9H6BrNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H
InChIKeyJEAFYXXFAZSDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinolin-7-ol (CAS 181950-60-7) as a Strategic Heterocyclic Building Block for Regioselective Functionalization


4-Bromoquinolin-7-ol (CAS 181950-60-7) is a bifunctional quinoline derivative bearing a bromine atom at the C4 position and a hydroxyl group at C7 . This specific substitution pattern creates a unique orthogonal reactivity profile: the C4 bromine serves as an electrophilic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C7 hydroxyl group enables hydrogen bonding interactions with biological targets or further derivatization via O-alkylation/acylation . The compound is primarily employed as a versatile intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds and in materials science for electron-transport materials where the electron-withdrawing bromine enhances charge mobility .

Why Positional Isomers of Bromo-Hydroxyquinoline Cannot Be Interchanged: The C4 vs C7 Bromine Distinction


Attempting to substitute 4-Bromoquinolin-7-ol with its positional isomer 7-Bromo-4-hydroxyquinoline (CAS 82121-06-0) or the simpler 4-Bromoquinoline (CAS 3964-04-3) fundamentally alters the synthetic trajectory. In cross-coupling reactions, the reactivity of an aryl bromide at the C4 position of quinoline differs substantially from bromine at C5, C6, C7, or C8 positions due to differences in electron density distribution within the heterocyclic ring and the proximity to the ring nitrogen. The C4 position is adjacent to the quinoline nitrogen, making it more electrophilic and thus more reactive toward nucleophilic aromatic substitution (SNAr) compared to the C7 position [1]. Furthermore, the presence of the C7 hydroxyl group in 4-Bromoquinolin-7-ol provides a secondary functionalization site that is absent in 4-Bromoquinoline, enabling orthogonal protection/deprotection strategies or the creation of hydrogen-bonding pharmacophores. Using an incorrect isomer would necessitate a complete redesign of synthetic routes, introduce regioisomeric impurities, and invalidate structure-activity relationship (SAR) data established for the specific C4-bromo, C7-hydroxy scaffold.

Quantitative Differentiation Evidence for 4-Bromoquinolin-7-ol (CAS 181950-60-7) in Procurement Decisions


Comparative Regioselectivity in Cross-Coupling: C4-Bromo vs C7-Bromo Reactivity in SNAr Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of quinoline exhibits higher electrophilicity compared to the C7 position. A reinvestigation of quinoline bromination by Ökten et al. (2016) demonstrates that under standardized bromination conditions, 8-substituted quinolines yield distinct regioisomeric distributions based on electronic effects [1]. While this study focused on 8-substituted derivatives, the underlying principle applies to C4 vs C7 substitution: the proximity of C4 to the ring nitrogen enhances its reactivity toward nucleophiles. For 4-Bromoquinolin-7-ol, the C4 bromine is the primary reactive site for cross-coupling, whereas in 7-Bromo-4-hydroxyquinoline (CAS 82121-06-0), the bromine is positioned on the benzenoid ring and exhibits lower reactivity in SNAr. This differential reactivity dictates reaction conditions: C4-bromoquinolines typically require milder conditions (lower temperatures, shorter reaction times) for substitution compared to C7-bromo analogs.

Medicinal Chemistry Synthetic Methodology SNAr Reactivity

Synthetic Access: 4-Bromoquinolin-7-ol vs 4-Chloroquinolin-7-ol in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the choice between bromo- and chloro-substituted quinolines affects both reaction efficiency and product scope. 4-Bromoquinolin-7-ol undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under standard conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous base, 80-100°C), while the corresponding 4-Chloroquinolin-7-ol generally requires more forcing conditions (higher catalyst loadings, elevated temperatures >110°C, or specialized ligands) due to the lower reactivity of aryl chlorides . This difference is well-documented for quinoline scaffolds: C4-bromo derivatives participate in cross-couplings with higher yields and broader substrate tolerance compared to C4-chloro analogs. The bromine atom at C4 in 4-Bromoquinolin-7-ol provides an optimal balance of stability and reactivity, enabling late-stage functionalization of complex intermediates where harsher conditions would degrade sensitive functional groups.

Cross-Coupling Suzuki-Miyaura Catalysis

Differential Utility in Kinase Inhibitor Scaffolds: C7-OH Hydrogen Bonding Capacity vs Non-Hydroxylated Analogs

The C7 hydroxyl group in 4-Bromoquinolin-7-ol provides a critical hydrogen bonding interaction site that is absent in 4-Bromoquinoline (CAS 3964-04-3). In kinase inhibitor design, the quinoline scaffold often serves as a hinge-binding motif, and the presence of a hydroxyl group at C7 enables additional interactions with the kinase active site that can enhance both potency and selectivity . 4-Bromoquinoline, lacking this hydroxyl group, cannot participate in the same hydrogen bonding network and typically requires additional synthetic steps to introduce a hydrogen bond donor at the appropriate position. The dual functionality of 4-Bromoquinolin-7-ol (C4-Br for coupling; C7-OH for target engagement) allows for parallel optimization of both synthetic accessibility and biological activity in a single building block.

Kinase Inhibition Medicinal Chemistry Hydrogen Bonding

Commercial Availability and Purity Metrics Relative to Positional Isomers

4-Bromoquinolin-7-ol (CAS 181950-60-7) is commercially available from multiple established suppliers with documented purity specifications, enabling reliable procurement for research and development programs. Macklin offers the compound at 95% purity in quantities of 100 mg (276 CNY), 250 mg (681 CNY), and 1 g (2,364 CNY) [1]. ChemScene provides a high-purity grade at 99.12% purity . In contrast, the positional isomer 7-Bromo-4-hydroxyquinoline (CAS 82121-06-0) is distributed by Sigma-Aldrich as part of their AldrichCPR collection with the explicit disclaimer that no analytical data is collected and that the buyer assumes responsibility for identity and purity verification . This distinction in quality assurance documentation is critical for regulated environments where traceable analytical certificates are required for compound registration or publication.

Procurement Supply Chain Analytical Chemistry

Prioritized Application Scenarios for 4-Bromoquinolin-7-ol (CAS 181950-60-7) Based on Differentiated Performance


Medicinal Chemistry: Synthesis of Kinase Inhibitors Requiring Hinge-Binding Quinoline Scaffolds

4-Bromoquinolin-7-ol is optimally deployed as a core building block in kinase inhibitor programs where the quinoline scaffold functions as a hinge-binding motif. The C4 bromine enables Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups for ATP-pocket occupancy, while the C7 hydroxyl group provides a critical hydrogen bonding anchor to the kinase hinge region. This dual functionality is directly supported by the compound's structural features . Researchers should prioritize this compound over 4-Bromoquinoline when hydrogen bonding capacity is essential for target engagement and over 7-Bromo-4-hydroxyquinoline when C4 coupling reactivity is required for synthetic efficiency .

Materials Science: Electron-Transport Materials for Organic Photovoltaics

In organic photovoltaic (OPV) applications, 4-Bromoquinolin-7-ol derivatives serve as electron-transport materials where the electron-withdrawing bromine group at C4 enhances charge carrier mobility. The quinoline scaffold provides the requisite structural rigidity and π-conjugation for effective electron delocalization, while the C7 hydroxyl group offers a site for further functionalization or polymer tethering . This application leverages both the electronic properties of the brominated heterocycle and the orthogonal reactivity of the hydroxyl group for materials engineering .

Synthetic Methodology: Orthogonal Protection/Derivatization Strategies in Multi-Step Synthesis

4-Bromoquinolin-7-ol enables orthogonal synthetic strategies where the C4 bromine and C7 hydroxyl group can be addressed sequentially or selectively. The C4 bromine participates in palladium-catalyzed cross-couplings without interference from the unprotected hydroxyl group, allowing for the introduction of diverse functionality at C4. Subsequently, the C7 hydroxyl group can be alkylated, acylated, or converted to a leaving group for additional transformations. This orthogonal reactivity profile is supported by the compound's established use as a versatile synthetic intermediate and distinguishes it from mono-functional analogs like 4-Bromoquinoline, which lack the secondary derivatization handle .

Quality-Controlled Research: Regulated Medicinal Chemistry Requiring Verifiable Purity

For research programs operating under Good Laboratory Practice (GLP) guidelines or preparing compounds for publication, 4-Bromoquinolin-7-ol (CAS 181950-60-7) offers the advantage of documented purity specifications (95-99.12%) from commercial suppliers with full analytical support [1]. In contrast to the positional isomer 7-Bromo-4-hydroxyquinoline, which is distributed without analytical data collection by its primary supplier , 4-Bromoquinolin-7-ol provides the traceable quality assurance necessary for regulatory submissions, patent filings, and reproducible biological assays. This procurement advantage directly addresses the requirements of industrial medicinal chemistry and contract research organizations.

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